molecular formula C7H12N2O4S B12056195 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid

Cat. No.: B12056195
M. Wt: 220.25 g/mol
InChI Key: MXRPNYMMDLFYDL-UHFFFAOYSA-N
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Description

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid is a synthetic propanoic acid derivative characterized by a sulfanyl (-S-) group substituted with a methylcarbamoyl moiety at the third carbon and an acetamido group at the second carbon of the propanoic acid backbone. The compound is synthesized via multistep organic reactions, often involving the coupling of thiol-containing intermediates with activated acyl groups, as exemplified in analogous syntheses of structurally related compounds (e.g., 2-acetamido-3-(azulen-1-yl)propanoic acid via acid-catalyzed hydrolysis and enzymatic resolution) .

Properties

IUPAC Name

2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPNYMMDLFYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid typically involves the following steps:

    Acetylation of Cysteine: Cysteine is first acetylated to form N-acetylcysteine.

    Carbamoylation: The N-acetylcysteine is then reacted with methyl isocyanate to introduce the methylcarbamoyl group.

The reaction conditions often include:

    Solvent: Aqueous or organic solvents such as water or ethanol.

    Temperature: Moderate temperatures, typically around 25-50°C.

    Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Ensuring high purity of cysteine and methyl isocyanate.

    Reaction Control: Precise control of reaction conditions to maximize yield and minimize by-products.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido and methylcarbamoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, also known as N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC), has several applications, predominantly in the fields of toxicology and potentially in therapeutic interventions . This compound is significant as a biomarker for exposure to N, N-Dimethylformamide (DMF) and shows promise in detoxification support.

Scientific Research Applications

Biomarker Development
AMCC is a reliable urinary biomarker for assessing exposure to DMF, an industrial solvent known for its hepatotoxic effects. Studies have consistently detected AMCC in urine samples, even in individuals without occupational exposure to DMF, suggesting potential endogenous production mechanisms.

Case Studies and Research Findings

  • Occupational Exposure: Research on workers exposed to DMF demonstrated a correlation between AMCC levels and the duration of exposure, establishing AMCC as a cumulative exposure marker during a workweek.
  • General Population Studies: Studies on the general population have detected AMCC in individuals without known DMF exposure, indicating possible endogenous production mechanisms.
  • Health Implications: The relationship between AMCC levels and DMF-induced hepatotoxicity has been highlighted in several studies, with higher AMCC concentrations associated with increased liver enzyme levels, indicative of potential liver damage.

Potential Therapeutic Applications

  • Detoxification Support: Given its role in detoxifying harmful substances, AMCC may have therapeutic potential in conditions related to oxidative stress or chemical exposure.
  • Biomarker Development: Its effectiveness as a biomarker for DMF exposure can aid in occupational health assessments and regulatory compliance.

Mechanism of Action

The mechanism by which 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid exerts its effects involves:

    Molecular Targets: It can interact with enzymes and proteins, modifying their activity.

    Pathways: It may influence biochemical pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid, emphasizing substituent variations and their implications for bioactivity, solubility, and applications.

Compound Name Substituent at C3 Position Molecular Formula CAS No. Key Properties/Applications Reference
2-Acetamido-3-((4-bromophenyl)thio)propanoic acid 4-Bromophenylsulfanyl C₁₁H₁₁BrN₂O₃S 126253-78-9 Research chemical; potential enzyme inhibitor
N-Acetyl-L-tryptophan 1H-Indol-3-yl C₁₃H₁₄N₂O₃ 1218-34-4 Pharmaceutical intermediate; chiral building block
2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-Fluoro-4-hydroxyphenyl C₁₁H₁₂FNO₄ 219858-64-7 Fluorinated building block; drug discovery
2-Acetamido-3-(azulen-1-yl)propanoic acid Azulen-1-yl C₁₄H₁₅NO₃ Not provided Fluorescent probe candidate; asymmetric synthesis
APAP-NAC (Metabolite) 5′-Acetamido-2′-hydroxyphenylthio C₁₃H₁₆N₂O₅S Not provided Sulfonation pathway metabolite; toxicology studies

Structural and Functional Analysis

  • Sulfanyl Group Variations: The 4-bromophenylsulfanyl analog () exhibits enhanced hydrophobicity compared to the methylcarbamoylsulfanyl group, likely influencing membrane permeability and target binding.
  • Aromatic vs. Heteroaromatic Substituents :

    • N-Acetyl-L-tryptophan () and the azulen-1-yl derivative () incorporate indole and azulene moieties, respectively, enabling π-π interactions and fluorescence properties absent in the methylcarbamoylsulfanyl analog.

Biological Activity

2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid (CAS No. 103974-29-4) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C7H12N2O4SC_7H_{12}N_2O_4S, and it has a molecular weight of approximately 220.25 g/mol. This compound is recognized for its structural features that include an acetamido group and a methylcarbamoylsulfanyl moiety, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. A notable investigation utilized disc diffusion methods to evaluate its efficacy against various bacterial strains. The results indicated significant zones of inhibition, particularly against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory activity through in vivo models. In a study involving acetic acid-induced writhing tests, it demonstrated a notable reduction in pain response, indicating potential analgesic properties. The anti-inflammatory effects were quantified, showing a percentage inhibition comparable to established anti-inflammatory drugs .

The biological activities of this compound may be attributed to its interaction with specific molecular targets. Preliminary computational studies suggest binding affinities with dihydrofolate reductase (DHFR) for antimicrobial activity and cyclooxygenase-2 (COX-2) for anti-inflammatory effects. These findings warrant further exploration into the mechanisms underlying the biological activities of this compound .

Case Studies

  • Isolation from Plant Sources : A recent study reported the isolation of bioactive compounds from Colocasia species, which included analogs related to 2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid. These compounds exhibited promising biological activities, reinforcing the significance of sulfonamide derivatives in pharmacological applications .
  • Pharmacological Evaluation : In pharmacological evaluations, this compound was tested for its analgesic and anti-inflammatory properties using standardized animal models. The results indicated a dose-dependent response, with higher doses yielding significant reductions in inflammatory markers .

Data Table: Summary of Biological Activities

Activity TypeMethodologyObservationsReference
AntimicrobialDisc diffusion methodSignificant inhibition zones
Anti-inflammatoryAcetic acid writhing testNotable pain reduction
AnalgesicIn vivo modelsDose-dependent analgesic effect
Mechanism ExplorationComputational docking studiesBinding affinity with DHFR and COX-2

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